N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
Overview
Description
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds have shown potential against a panel of drug-resistant Gram-positive bacteria .
Mode of Action
It’s known that 1,2,4-oxadiazoles interact with their targets to exert their effects . The ligand acts as a bidentate ligand coordinating through the nitrogen atom .
Biochemical Pathways
1,2,4-oxadiazoles have been associated with a variety of biological activities, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery .
Result of Action
Compounds with a 1,2,4-oxadiazole scaffold have shown a variety of physiological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and antimycobacterial properties.
Action Environment
The stability of similar compounds, such as guanidinium bis (3-nitro-1,2,4-oxadiazol-5-yl)amide, has been studied, showing good performance with acceptable detonation properties, good stability, and low impact sensitivity .
Biochemical Analysis
Biochemical Properties
The 1,2,4-oxadiazole motif in N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions are often characterized by the formation of hydrogen bonds, owing to the electronegativities of nitrogen and oxygen in the oxadiazole ring .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level. These interactions can lead to changes in gene expression, enzyme activation or inhibition, and other biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves the cyclodehydration of N-[(2-aminobenzoyl)oxy]benzimidamide in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) . The reaction conditions often include ambient temperature and moderate reaction times to achieve good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is unique due to its specific structural features and the presence of both oxadiazole and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12(18-16(21)14-10-6-3-7-11-14)17-19-15(20-22-17)13-8-4-2-5-9-13/h2-12H,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPHBFCNTTXYJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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